molecular formula C9H12ClN3O B2703141 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane CAS No. 2309541-28-2

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane

Cat. No.: B2703141
CAS No.: 2309541-28-2
M. Wt: 213.67
InChI Key: RVZOMHXDOHWCMY-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that contains both pyrimidine and oxazepane rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a subject of scientific research.

Scientific Research Applications

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-chloropyrimidine with an appropriate oxazepane precursor. One common method involves the use of 5-chloro-2-iodopyrimidine as a starting material, which is reacted with an oxazepane derivative under specific conditions. For example, the reaction mixture can be heated at 60°C for several hours in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom on the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidin-2-yl Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Oxazepane Derivatives: Compounds with variations in the oxazepane ring structure.

Uniqueness

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is unique due to the combination of the chloropyrimidine and oxazepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZOMHXDOHWCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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